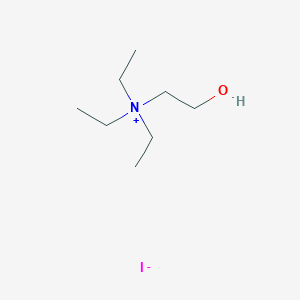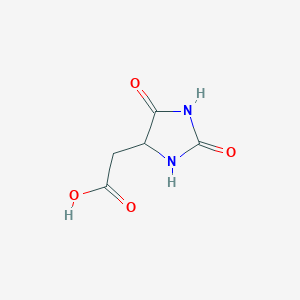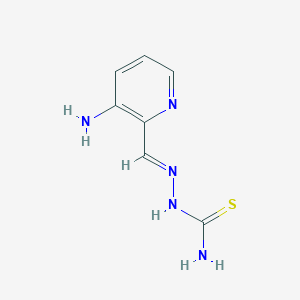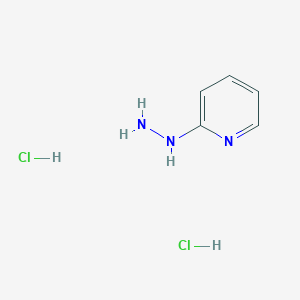
Diisopropyl disulfide
Overview
Description
Diisopropyl disulfide, also known as 2-(propan-2-yldisulfanyl)propane, is an organic compound with the molecular formula C6H14S2. It is a volatile sulfur compound that is often found in Allium species, such as onions and garlic. This compound is characterized by its strong, sulfurous odor and is used in various industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Diisopropyl disulfide, also known as Isopropyl disulfide, is a chemical compound with the molecular formula C6H14S2 Disulfides in general are known to play key roles in protein conformation and folding processes, redox homeostasis, and biopolymer secondary structure development .
Mode of Action
Disulfides, in general, exhibit a common mode of action that involves oxidative stress response mediated by reactive oxygen species and free radical intermediates generated after disulfide bond cleavage and subsequent redox cycling of the resulting mercaptan .
Biochemical Pathways
Disulfides are known to contribute to key biological functions related to cell signaling, protein conformation and folding processes, redox homeostasis, and biopolymer secondary structure development .
Pharmacokinetics
The compound’s density is0.961 g/cm³ , and its boiling point is 178.2°C at 760 mmHg , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Disulfides are known to induce oxidative stress response, which is mediated by reactive oxygen species and free radical intermediates .
Action Environment
The compound’s boiling point of178.2°C at 760 mmHg suggests that it may be stable under a wide range of environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that disulfides are relatively stable products that maintain the secondary, tertiary, and quaternary structures of proteins by acting as inter- and intra-subunit cross-links . They confer physical and chemical stability to proteins . They are generated in response to oxidative stress .
Cellular Effects
A new form of cell death, termed “disulfidptosis”, has been discovered, which is triggered by disulfide stress and characterized by the collapse of cytoskeleton proteins and F-actin due to the intracellular accumulation of disulfides . This discovery could eventually aid in the development of therapeutic strategies against cancer .
Molecular Mechanism
It is known that disulfides are involved in the formation, breakage, and rearrangement of disulfide bonds to properly fold nascent polypeptides within the endoplasmic reticulum (ER) .
Temporal Effects in Laboratory Settings
It is known that disulfides are relatively stable products .
Metabolic Pathways
It is known that disulfides are generated in response to oxidative stress .
Subcellular Localization
It is known that disulfides are involved in the formation, breakage, and rearrangement of disulfide bonds to properly fold nascent polypeptides within the ER .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl disulfide can be synthesized through several methods. One common method involves the reaction of isopropanol with carbon disulfide in the presence of a solid base and an oxidizing agent such as chlorine.
Industrial Production Methods: In industrial settings, this compound is often produced using a one-step method that integrates the generation and oxidation of isopropyl xanthate. This method involves the use of isopropanol as a disperse medium and careful control of reaction conditions, such as the introduction time of the oxidizing agent, to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Diisopropyl disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to thiols using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions with nucleophiles, leading to the formation of various organosulfur compounds.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reagents and conditions used .
Scientific Research Applications
Diisopropyl disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Comparison with Similar Compounds
Dimethyl disulfide: Another disulfide compound with similar chemical properties but different molecular structure.
Dipropyl disulfide: Similar to diisopropyl disulfide but with longer alkyl chains.
Methyl propyl disulfide: A mixed disulfide with one methyl and one propyl group.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its volatility and strong sulfurous odor make it particularly useful in applications requiring these characteristics .
Properties
IUPAC Name |
2-(propan-2-yldisulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAZXBXPKRULLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SSC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022216 | |
| Record name | Isopropyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a sulfurous, oniony odour | |
| Record name | Diisopropyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Diisopropyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
175.00 to 177.00 °C. @ 760.00 mm Hg | |
| Record name | Diisopropyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very slightly soluble in water; soluble in alcohols and oils | |
| Record name | Diisopropyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Diisopropyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.843-0.847 | |
| Record name | Diisopropyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4253-89-8 | |
| Record name | Diisopropyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropyl disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIISOPROPYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP550P623A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diisopropyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-69 °C | |
| Record name | Diisopropyl disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary characteristic odor associated with diisopropyl disulfide?
A1: this compound is often described as having a potent, sulfurous, and unpleasant odor. This characteristic smell has been linked to its presence in various natural and artificial settings. For example, it is considered a key contributor to the off-flavor found in thermally treated watermelon juice []. Additionally, certain strains of blue-green algae, specifically Microcystis flos-aquae, release this compound, giving off a strong, unpleasant odor [, , ].
Q2: How does the presence of ethanol affect the analysis of this compound and other volatile sulfur compounds in wine using solid-phase microextraction (SPME)?
A2: Ethanol significantly impacts the detectability of this compound and other volatile sulfur compounds in wine during SPME analysis. Increasing ethanol concentrations lead to a marked decrease in the adsorption of these compounds onto SPME fiber coatings, particularly within the 0.0 to 0.5% v/v range []. This interference necessitates careful consideration when quantifying this compound and its counterparts in wine samples.
Q3: Can this compound be used as an internal standard in the analysis of other volatile sulfur compounds in wine?
A3: Yes, this compound has proven to be an effective internal standard for specific volatile sulfur compounds in wine. Research indicates that its behavior closely mirrors that of diethyl disulfide, dimethyl trisulfide, hydrogen sulfide, and methanethiol during SPME-GC analysis []. This makes this compound a suitable internal standard for accurately quantifying these compounds in wine samples.
Q4: What role does this compound play in the context of the plant pathogen Sclerotium cepivorum?
A4: this compound, along with other organic sulfur compounds, can stimulate the germination of dormant sclerotia produced by Sclerotium cepivorum, a devastating pathogen affecting Allium crops []. This stimulation exhibits a dose-dependent response, highlighting the compound's potential role in the pathogen's life cycle. Understanding this interaction could pave the way for novel disease management strategies.
Q5: What is the significance of this compound in differentiating between different species of Microcystis?
A5: The production of this compound, along with isopropyl methyl disulfide and diisopropyl trisulfide, serves as a distinctive chemical marker for certain chemotypes within the Microcystis genus []. This characteristic distinguishes them from other chemotypes that primarily release dimethyl disulfide, dimethyl trisulfide, and dimethyl tetrasulfide. This differentiation aids in the classification and understanding of this ecologically important group of cyanobacteria.
Q6: Has this compound been identified in any food products?
A6: Yes, this compound has been identified as an odor-active compound in preserved egg yolk []. While not a primary contributor to the overall aroma profile, its presence, along with other sulfur compounds, adds to the complex flavor profile of this unique food.
Q7: Can this compound be synthesized in the laboratory? If so, what is one method?
A7: Yes, this compound can be synthesized in various ways. One method involves the reaction of diisopropyl sulfide with sulfur dichloride (S2Cl2) in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane). This reaction yields 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione and its dimer, 5,5‘-dithiobis(4-isopropylthio-1,2-dithiol-3-thione). Introducing this compound in the final step allows for the selective production of the disulfide [].
Q8: What spectroscopic techniques have been used to characterize the structure of this compound?
A8: High-resolution microwave spectroscopy has been successfully employed to elucidate the conformational equilibria and molecular structure of this compound []. This technique, combined with quantum chemical calculations, has enabled the identification of three distinct conformers: G'GG', G'GT, and GGG'.
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula for this compound is C6H14S2, and its molecular weight is 150.32 g/mol.
Q10: Can this compound be used in industrial applications?
A10: Yes, this compound shows promise in desulfurizing oil. Research demonstrates its efficacy in removing sulfur from a this compound oil solution under atmospheric pressure using hydrogen or helium plasmas []. This finding suggests potential applications in refining processes to achieve cleaner fuel options.
Q11: Is there any evidence that this compound can be formed as a byproduct of other chemical processes?
A11: Yes, research indicates that this compound is generated during the gas phase thermolysis of this compound. This finding highlights the potential for its formation as a byproduct in reactions involving sulfur-containing compounds []. Understanding these pathways is crucial for optimizing reaction conditions and minimizing unwanted byproducts.
Q12: Are there any known applications of this compound in materials science?
A12: Yes, this compound is a key component in compositions designed for cleaning and rust prevention, particularly in the manufacturing of semiconductor and display elements []. This application leverages its ability to prevent corrosion in metallic wiring containing copper, showcasing its versatility in specialized material processing.
Q13: Has this compound been found in any aquatic environments other than Lake Neusiedl?
A13: While the research provided focuses on Lake Neusiedl, other studies suggest that this compound and related isopropylthio compounds are present in various inland waters of Japan, particularly those experiencing blooms of Microcystis species []. This wider distribution highlights the ecological relevance of these compounds and their potential impact on aquatic ecosystems.
Q14: What is the significance of characterizing the volatile organic compounds in 'Rossa di Tropea' onions?
A14: Characterizing the volatile organic compounds in 'Rossa di Tropea' onions, including this compound, is crucial for understanding how viral infections, such as the onion yellow dwarf virus, impact the quality and flavor of these onions []. These compounds contribute significantly to the sensory characteristics of the onion, and changes in their concentrations can influence consumer perception and market value.
Q15: What methods are commonly employed to analyze and quantify this compound in various matrices?
A15: Several analytical techniques are commonly employed to identify and quantify this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used, often combined with extraction techniques like solid-phase microextraction (SPME) [, , , , ] or solvent-assisted flavor evaporation (SAFE) [, ]. These methods provide accurate and sensitive measurements of this compound in complex mixtures, such as food products, environmental samples, and biological matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















